(S)-5-METHYLHYDANTOIN

Thermal analysis Enantiopurity verification Quality control

Racemic 5-methylhydantoin undermines asymmetric synthesis-producing racemic products that negate enantioselective methodology. (S)-5-Methylhydantoin provides the requisite stereochemical fidelity: • 175-177 °C mp vs. 148-152 °C (racemate)-enables rapid, chromatography-free enantiomeric integrity checks • Dihydropyrimidinase-resistant-essential non-metabolizable control for stereospecific ADME & toxicology studies • Direct L-hydantoinase substrate-simplifies biocatalytic L-alanine production without concurrent racemization Supplied at ≥97% purity. White crystalline solid. Store at -20 °C. For R&D use only.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 40856-73-3
Cat. No. B013704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-METHYLHYDANTOIN
CAS40856-73-3
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=O)N1
InChIInChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1
InChIKeyVMAQYKGITHDWKL-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Methylhydantoin: Chiral Building Block


(S)-5-Methylhydantoin (CAS 40856-73-3) is the single enantiomer of 5-methylimidazolidine-2,4-dione, a chiral, non-racemic heterocyclic compound with a stereogenic center at the 5-position . It is a white crystalline solid with a molecular formula of C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol . Unlike the racemic mixture (CAS 616-03-5), this (S)-enantiomer is commercially available at ≥97% purity and is supplied specifically for research applications requiring defined stereochemistry . The compound serves as a versatile chiral precursor for L-amino acid synthesis, a chiral auxiliary in asymmetric organic transformations, and a probe for studying enzyme stereospecificity .

1

Chiral synthesis workflows requiring enantiopure building block for asymmetric transformations

2

Enzyme stereospecificity studies probing hydantoin-metabolizing pathways

3

Enantiopurity verification using melting point elevation as a rapid, non-chromatographic discriminator

(S)-5-Methylhydantoin: Why Substitution Fails


5-Methylhydantoin contains a single chiral center at the 5-position, giving rise to two enantiomers—(R) and (S)—with identical molecular formulas but opposite three-dimensional configurations . The racemic mixture (CAS 616-03-5) and the individual enantiomers are not interchangeable for enantioselective applications. The (S)-enantiomer exhibits a melting point approximately 25 °C higher than the racemic mixture (175–177 °C vs. 148–152 °C), providing a straightforward physical criterion for identity verification . More critically, biological systems discriminate sharply: the (S)-isomer is completely resistant to ring-opening by mammalian dihydropyrimidinase, whereas the (R)-isomer is rapidly metabolized [1]. In asymmetric synthesis, only enantiopure (S)-5-methylhydantoin delivers the full stereochemical control required for producing enantiopure chiral building blocks; substitution with racemic or (R)-enantiomer would compromise or negate the stereochemical outcome [2].

Racemate

Melting point ~25 °C lower than pure enantiomer; fails enantioselective applications and identity verification.

(R)-Enantiomer

Opposite enzyme recognition: rapidly ring-opened by dihydropyrimidinase, while (S) is resistant; undermines metabolic stability studies.

Racemic or (R) in Synthesis

Loss of stereochemical control in asymmetric reactions; enantiopure chiral auxiliary required for target product configuration.

(S)-5-Methylhydantoin: Differentiation Evidence


Melting Point Elevation vs. Racemate

The (S)-5-methylhydantoin enantiomer displays a melting point of 175–177 °C, which is 23–29 °C higher than the 148–152 °C observed for racemic 5-methylhydantoin (CAS 616-03-5) . Both the (R)- and (S)-enantiomers individually exhibit this elevated melting point relative to the racemate, consistent with the general phenomenon that racemic compounds often melt at lower temperatures than their constituent enantiomers . This 25 °C discrepancy serves as a rapid, instrumentally simple discriminator for verifying enantiopurity during incoming material inspection and for detecting inadvertent racemization during storage or reaction workup.

Melting Point Δ
Data to verify
175–177 °C vs 148–152 °C (racemate)
Enables rapid, chromatography-free enantiopurity screening.
Literature values; confirm with incoming lot.
Thermal analysis Enantiopurity verification Quality control

Dihydropyrimidinase Stereospecificity

In a direct head-to-head incubation experiment using rat liver dihydropyrimidinase (100,000g supernatant fraction), only the (R)-isomer of 5-methylhydantoin underwent enzymatic ring-opening; the (S)-isomer showed no detectable conversion [1]. The same absolute stereospecificity was observed with the homologous 5-isopropylhydantoin pair, confirming that the enzyme's active site exclusively accommodates the (R)-configuration of 5-alkylhydantoins [1]. The ring-opening reaction was also demonstrated to be reversible only for the (R)-isomer of the corresponding hydantoic acid [1].

Enzyme Stereospecificity
Reported
(S): no ring-opening / (R): complete conversion
Supports enantiomer-specific metabolic study design.
Rat liver enzyme; species-specific review advised.
Enzyme stereospecificity Drug metabolism Hydantoinase

Chiral Auxiliary in Asymmetric Mannich Reaction

Optically pure 5-substituted hydantoins, including (S)-5-methylhydantoin derivatives, were evaluated as chiral auxiliaries in asymmetric Mannich reactions with a series of aldimines. The reactions proceeded with full stereochemical control, and the resulting Mannich adducts were cleaved by alcoholysis to afford enantiopure β-amino esters and β-lactams [1]. While this study examined multiple hydantoin derivatives rather than (S)-5-methylhydantoin alone, the stereochemical outcome is conferred by the enantiopurity of the hydantoin scaffold—a property that racemic 5-methylhydantoin or the (R)-enantiomer cannot replicate in reactions targeting the opposite product configuration [1].

Mannich Auxiliary
Class-level inference
Full stereochemical control reported for hydantoin scaffold
Enantiopurity critical for target product configuration.
Derivative study; verify with (S)-5-methylhydantoin specifically.
Asymmetric synthesis Chiral auxiliary Mannich reaction

Direct Enzymatic L-Alanine Synthesis

L-5-Methylhydantoin (the (S)-enantiomer) is an established substrate in enzyme-catalyzed reactions for L-amino acid production. Specifically, the enzyme dihydropyrimidinase (EC 3.5.2.2) catalyzes the hydrolysis of L-5-methylhydantoin to N-carbamoyl-L-alanine (reaction: L-5-methylhydantoin + H₂O = N-carbamoyl-L-alanine), which can subsequently be converted to L-alanine [1]. Additionally, hydantoin racemase (EC 5.1.99.5) interconverts D- and L-5-methylhydantoin [1]. In contrast, the racemic mixture requires a dynamic kinetic resolution process involving racemase to achieve full conversion to a single enantiomer of the amino acid; the enantiopure (S)-substrate bypasses the need for racemization and enables direct, stereospecific conversion with potentially higher volumetric productivity [1].

L-Ala Synthesis Route
Class-level inference
Direct (S)-substrate yields N-carbamoyl-L-alanine
Simplifies biocatalytic process by avoiding racemization step.
BRENDA-curated; process-specific validation required.
Biocatalysis L-amino acid synthesis Hydantoinase-carbamoylase pathway

(S)-5-Methylhydantoin: Application Scenarios


Chiral Auxiliary for C–C Bond Formation

When synthesizing enantioenriched β-amino esters, β-lactams, or related chiral building blocks via Mannich, aldol, or conjugate addition reactions, (S)-5-methylhydantoin provides the requisite enantiopure scaffold. As demonstrated by Feng et al., optically pure hydantoins deliver full stereochemical control in Mannich reactions, yielding enantiopure products after auxiliary cleavage [1]. Procurement of the racemic mixture would produce racemic products and negate the purpose of asymmetric synthesis.

Metabolic Stability: Hydantoin Enantiomers

For ADME or toxicology studies investigating the metabolic fate of 5-alkylhydantoins, the (S)-enantiomer serves as the dihydropyrimidinase-resistant control, while the (R)-enantiomer is the enzyme-labile comparator. Dudley and Roberts established that only the (R)-isomer undergoes ring-opening by mammalian dihydropyrimidinase [2]. This binary metabolic discrimination makes the individual enantiomers essential for probing stereospecific metabolism.

Biocatalytic L-Amino Acid Synthesis

In enzymatic or whole-cell biotransformations targeting L-alanine or L-amino acid derivatives, (S)-5-methylhydantoin acts as the direct substrate for L-specific hydantoinase, yielding N-carbamoyl-L-alanine without requiring a concurrent racemization step [3]. Process engineers evaluating feedstock options can use the pre-resolved (S)-enantiomer to simplify the biocatalyst formulation and potentially increase space-time yield relative to racemic starting material.

Enantiopurity Reference Standard

The 23–29 °C melting point elevation of (S)-5-methylhydantoin (175–177 °C) over the racemate (148–152 °C) enables its use as a melting point reference for verifying enantiomeric integrity . Analytical laboratories can employ this thermal signature as a rapid, chromatography-free check for racemization during stability studies, reaction monitoring, or quality control of incoming lots.

Application
Selection Property
Validation Focus
Asymmetric C–C bond formation
Enantiopure chiral scaffold
Stereochemical outcome of auxiliary-directed reactions
Hydantoin metabolism studies
Dihydropyrimidinase stereospecificity
Enantiomer-specific metabolic stability profiling
Biocatalytic L-amino acid production
Pre-resolved (S)-substrate
Direct conversion efficiency without racemization
Enantiopurity verification
Melting point elevation signature
Thermal analysis for racemization monitoring

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38 linked technical documents
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